molecular formula C18H22N4O2 B14181927 1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- CAS No. 860640-80-8

1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl-

Cat. No.: B14181927
CAS No.: 860640-80-8
M. Wt: 326.4 g/mol
InChI Key: MOZNMMVMSBAYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Chemical Reactions Analysis

1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield secondary amines.

Scientific Research Applications

1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- can be compared with other similar compounds, such as:

The uniqueness of 1-Piperazineacetamide, 4-(4-methoxyphenyl)-N-2-pyridinyl- lies in its specific combination of functional groups, which may confer distinct biological activities and applications.

Properties

CAS No.

860640-80-8

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C18H22N4O2/c1-24-16-7-5-15(6-8-16)22-12-10-21(11-13-22)14-18(23)20-17-4-2-3-9-19-17/h2-9H,10-14H2,1H3,(H,19,20,23)

InChI Key

MOZNMMVMSBAYDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.